
N,1-dimethyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
N,1-dimethyl-1H-pyrazol-5-amine hydrochloride: is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
N,1-dimethyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, such as Leishmania and Plasmodium species .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that inhibits the growth and proliferation of the parasites . This interaction could involve binding to specific proteins or enzymes within the parasite, disrupting their normal function and leading to the death of the parasite .
Biochemical Pathways
This compound, like other pyrazole derivatives, may affect several biochemical pathways within the parasite. These could include pathways involved in the replication of the parasite’s DNA, the synthesis of essential proteins, or the metabolism of nutrients . The disruption of these pathways can lead to the death of the parasite and the alleviation of the disease symptoms .
Pharmacokinetics
It is known that pyrazole derivatives are generally well-absorbed and can distribute throughout the body, reaching the sites of infection . The metabolism and excretion of these compounds can vary, potentially affecting their bioavailability and efficacy .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the number of parasites in the body, alleviating the symptoms of the disease and promoting recovery .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as proteins or lipids, can affect the absorption and distribution of the compound . Understanding these factors is important for optimizing the use of this compound in the treatment of diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 1-methylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,1-dimethyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of N,1-dimethyl-1H-pyrazol-5-amine hydrochloride as an anticancer agent. For instance, derivatives of pyrazole compounds have shown significant growth inhibition against various cancer cell lines. Specifically, compounds derived from pyrazole structures demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types, indicating a promising avenue for further development in cancer therapeutics .
Inhibition of Dihydroorotate Dehydrogenase
The compound has also been investigated for its ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to antiviral effects, particularly against RNA viruses such as the measles virus. This mechanism was explored through structure–activity relationship studies that indicated the effectiveness of pyrazole derivatives in inhibiting viral replication .
Agricultural Applications
Pesticidal Properties
this compound is being researched for its potential use in pesticide formulations. The synthesis of related pyrazole compounds has been linked to the development of novel pesticidal thioethers, which are effective against a range of agricultural pests. The efficient synthetic processes described in patents highlight the compound's utility in creating new agrochemicals with improved efficacy and reduced environmental impact .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the pyrazole ring can significantly affect the potency and selectivity of these compounds against various biological targets. For instance, substituents at the 5-position have been linked to enhanced selectivity for phosphodiesterase (PDE) enzymes, leading to improved pharmacological profiles .
Case Studies
Comparison with Similar Compounds
- 1,3-dimethyl-5-aminopyrazole
- 1,3-dimethyl-4-aminopyrazole
- 1,3-dimethyl-3-aminopyrazole
Comparison: N
Biological Activity
N,1-dimethyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring structure, which consists of two adjacent nitrogen atoms within a five-membered aromatic ring. This structural feature contributes to its diverse biological activities.
Target Organisms
Research indicates that this compound exhibits activity against various pathogens, including:
- Leishmania species : Responsible for leishmaniasis.
- Plasmodium species : Responsible for malaria.
Mode of Action
The compound's mechanism involves inhibiting the growth and proliferation of these parasites. It likely interacts with critical biochemical pathways essential for the replication and survival of these organisms. Potential pathways affected include:
- DNA replication : Disruption of the parasite's ability to replicate its genetic material.
- Protein synthesis : Inhibition of essential protein production.
- Nutrient metabolism : Interference with metabolic processes critical for parasite survival .
Pharmacokinetics
This compound is generally well absorbed in biological systems, allowing it to reach sites of infection effectively. Its pharmacokinetic profile suggests favorable distribution throughout the body, which is crucial for its therapeutic efficacy against infections.
Biological Activities
The compound has been studied for various biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have been reported to possess antibacterial activity against strains like E. coli and S. aureus . The presence of specific functional groups in the pyrazole structure enhances this activity.
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases . The compound's effectiveness in reducing inflammation has been compared favorably against standard anti-inflammatory drugs like dexamethasone.
Study 1: Inhibition of Pathogen Growth
A study conducted on various pyrazole derivatives highlighted the effectiveness of this compound in inhibiting the growth of Leishmania and Plasmodium. The compound showed significant inhibition at micromolar concentrations (IC50 values ranging from 10 to 50 µM) in vitro .
Study 2: Anti-inflammatory Efficacy
In a comparative analysis with standard anti-inflammatory agents, this compound exhibited a notable reduction in inflammatory markers in cell-based assays. The results indicated an IC50 value below 50 µM for TNF-α inhibition, demonstrating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
To provide a clearer understanding of this compound's efficacy, a comparison with related compounds was conducted:
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
N,1-Dimethyl-1H-pyrazol-5-amino HCl | <50 | Antimicrobial/Anti-inflammatory |
1,3-Dimethyl-5-amino-pyrazole | 40 | Antiparasitic |
4-Amino-pyrazole | 30 | Antibacterial |
This table illustrates that while N,1-dimethyl-1H-pyrazol-5-amino HCl shows promising activity across multiple domains, other compounds also exhibit significant biological effects.
Properties
IUPAC Name |
N,2-dimethylpyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-6-5-3-4-7-8(5)2;/h3-4,6H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEJJXFNMWNMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NN1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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